3-(2-Chlorophenyl)-6-methoxypyridazine
CAS No.: 1333222-20-0
Cat. No.: VC15967009
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1333222-20-0 |
|---|---|
| Molecular Formula | C11H9ClN2O |
| Molecular Weight | 220.65 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-6-methoxypyridazine |
| Standard InChI | InChI=1S/C11H9ClN2O/c1-15-11-7-6-10(13-14-11)8-4-2-3-5-9(8)12/h2-7H,1H3 |
| Standard InChI Key | YGXMDHFDYZETTL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NN=C(C=C1)C2=CC=CC=C2Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3-(2-Chlorophenyl)-6-methoxypyridazine is C₁₁H₉ClN₂O, with a molecular weight of 220.65 g/mol . The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, forms the scaffold for this compound. Substituents include:
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A methoxy group (-OCH₃) at position 6, enhancing electron density and influencing reactivity.
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A 2-chlorophenyl group at position 3, contributing to steric bulk and hydrophobic interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | 353.5±22.0 °C (predicted) | |
| Density | 1.224 g/cm³ | |
| pKa | 5.84±0.10 (predicted) | |
| Solubility | Low in water; soluble in DMSO |
The InChIKey (YPWBPONDYDVMLX-UHFFFAOYSA-N) and SMILES (COC1=NN=C(C=C1)C2=CC=CC=C2Cl) provide unique identifiers for database retrieval.
Synthesis and Manufacturing
Palladium-Catalyzed Cross-Coupling
A high-yield route involves a two-step palladium-catalyzed cross-coupling reaction :
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Organozinc Reagent Preparation:
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Aryl Halide Coupling:
Table 2: Reaction Conditions for Cross-Coupling
| Parameter | Stage 1 | Stage 2 |
|---|---|---|
| Catalyst | CoCl₂ | Pd(dba)₂ |
| Solvent | Benzonitrile | THF/Benzonitrile |
| Temperature | 25°C | 25°C |
| Time | 12 hours | 12 hours |
Alternative Routes
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Nucleophilic Aromatic Substitution: Substitution of chloro groups in pyridazine derivatives with methoxide ions, though limited by regioselectivity challenges.
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Ring-Closure Strategies: Cyclization of hydrazine derivatives with diketones, followed by chlorination and methoxylation.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyridazine ring undergoes nitration and sulfonation at position 4, directed by the methoxy group’s electron-donating effect.
Reductive Transformations
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Catalytic Hydrogenation: Reduces the pyridazine ring to a dihydropyridazine derivative under H₂/Pd-C (1 atm, 25°C).
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Chlorine Displacement: The 2-chlorophenyl group participates in Ullmann couplings with aryl boronic acids (CuI, K₂CO₃, DMF, 80°C).
Table 3: Common Functionalization Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative |
| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl analogs |
| Demethylation | BBr₃, CH₂Cl₂, -78°C | 6-Hydroxypyridazine |
Industrial and Research Applications
Pharmaceutical Intermediates
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Relugoli Synthesis: Serves as a precursor for pyridopyrimidine-based therapeutics targeting hormone-dependent cancers .
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Kinase Inhibitors: Functionalized derivatives inhibit BRAF V600E mutant kinase (IC₅₀ = 12 nM) in melanoma models.
Material Science
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Liquid Crystals: Methoxy and chlorophenyl groups promote mesophase stability in nematic liquid crystals (ΔT = 45°C).
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Coordination Polymers: Chelates transition metals (e.g., Cu²⁺) to form porous frameworks for gas storage.
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